molecular formula C10H7NO B11920219 2h-Furo[2,3-f]isoindole CAS No. 42304-60-9

2h-Furo[2,3-f]isoindole

Cat. No.: B11920219
CAS No.: 42304-60-9
M. Wt: 157.17 g/mol
InChI Key: YYKYKQXVWGQBTP-UHFFFAOYSA-N
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Description

2H-Furo[2,3-f]isoindole is a heterocyclic compound that features a fused ring system combining a furan ring and an isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Furo[2,3-f]isoindole typically involves ring-closure reactions, cyclization processes, and aromatization. One common method is the cyclization of acetylenic compounds under gold catalysis, which leads to the formation of the isoindole ring . Another approach involves the intramolecular α-arylation of amino esters, followed by cyclization of benzylic amines .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic routes.

Chemical Reactions Analysis

Types of Reactions: 2H-Furo[2,3-f]isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced isoindole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.

Major Products: The major products formed from these reactions include substituted isoindoles, reduced isoindole derivatives, and various functionalized isoindole compounds .

Comparison with Similar Compounds

Uniqueness: 2H-Furo[2,3-f]isoindole is unique due to its fused furan and isoindole rings, which confer distinct electronic and steric properties. This makes it particularly versatile in synthetic applications and enhances its biological activity compared to other isoindole derivatives .

Properties

CAS No.

42304-60-9

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2H-furo[2,3-f]isoindole

InChI

InChI=1S/C10H7NO/c1-2-12-10-4-9-6-11-5-8(9)3-7(1)10/h1,3-6H,2H2

InChI Key

YYKYKQXVWGQBTP-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=C3C=NC=C3C=C2O1

Origin of Product

United States

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